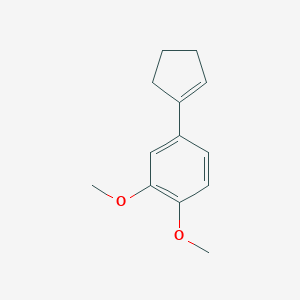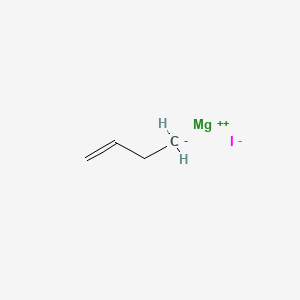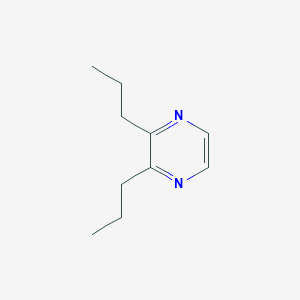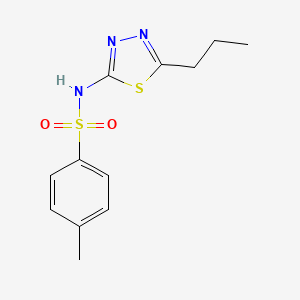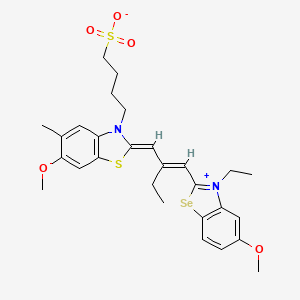![molecular formula C12H18O B14503570 Bicyclo[6.3.1]dodec-8-en-10-one CAS No. 63072-63-9](/img/structure/B14503570.png)
Bicyclo[6.3.1]dodec-8-en-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.3.1]dodec-8-en-10-one is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.3.1]dodec-8-en-10-one typically involves the photocyclization of precursor compounds. One common method is the photocyclization of Bicyclo[6.3.1]dodec-1(11)-en-10-one, which undergoes a photochemical reaction to form the desired bicyclic structure . The reaction conditions often include the use of ultraviolet light to initiate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.3.1]dodec-8-en-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: Substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.3.1]dodec-8-en-10-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its rigid structure is useful in studying stereochemistry and reaction mechanisms.
Biology: The compound can be used in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may uncover new therapeutic agents with unique modes of action.
Industry: Its stability and reactivity make it a candidate for materials science applications, such as the development of new polymers or catalysts.
Wirkmechanismus
The mechanism by which Bicyclo[6.3.1]dodec-8-en-10-one exerts its effects depends on its specific application. In chemical reactions, its rigid bicyclic structure influences the reaction pathways and the stability of intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.3.1]dodec-1(11)-en-10-one: A precursor in the synthesis of Bicyclo[6.3.1]dodec-8-en-10-one.
Bicyclo[3.2.0]hept-2-en-6-one: Another bicyclic compound with different ring sizes and properties.
Bicyclo[1.1.0]butanes: Compounds with a highly strained bicyclic structure used in strain-release chemistry.
Uniqueness
This compound is unique due to its specific ring size and the presence of an enone functional group. This combination of features provides distinct reactivity and stability, making it valuable for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
63072-63-9 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
bicyclo[6.3.1]dodec-1(11)-en-10-one |
InChI |
InChI=1S/C12H18O/c13-12-8-10-5-3-1-2-4-6-11(7-10)9-12/h8,11H,1-7,9H2 |
InChI-Schlüssel |
LDCYSURGSPRJPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC2=CC(=O)CC(C2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



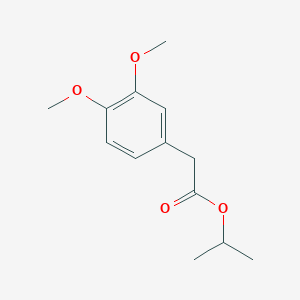
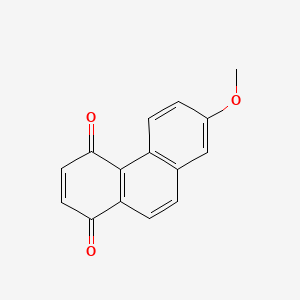
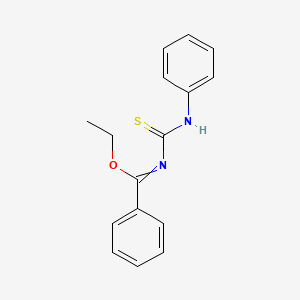
![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
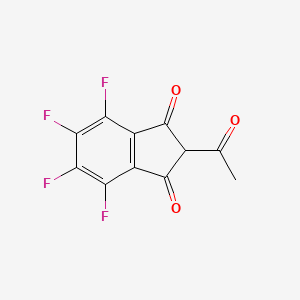
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
